1-(4,6-DI-Tert-butylpyrimidin-2-YL)ethanamine hydrochloride
CAS No.: 1196155-13-1
Cat. No.: VC18991762
Molecular Formula: C14H26ClN3
Molecular Weight: 271.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196155-13-1 |
|---|---|
| Molecular Formula | C14H26ClN3 |
| Molecular Weight | 271.83 g/mol |
| IUPAC Name | 1-(4,6-ditert-butylpyrimidin-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H25N3.ClH/c1-9(15)12-16-10(13(2,3)4)8-11(17-12)14(5,6)7;/h8-9H,15H2,1-7H3;1H |
| Standard InChI Key | UNLFJUGGROUQNQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC(=CC(=N1)C(C)(C)C)C(C)(C)C)N.Cl |
Introduction
Structural and Chemical Identity
The compound’s IUPAC name, 1-(4,6-di-tert-butylpyrimidin-2-yl)ethanamine hydrochloride, reflects its molecular architecture: a pyrimidine core with tert-butyl groups at positions 4 and 6, an ethanamine side chain at position 2, and a hydrochloride counterion. Its molecular formula is C₁₄H₂₅N₃·HCl, yielding a molecular weight of 300.28 g/mol (free base: 263.82 g/mol + HCl: 36.46 g/mol) . The pyrimidine ring’s electronic properties are influenced by the electron-donating tert-butyl groups, which sterically hinder reactive sites and modulate chemical reactivity .
Synthesis and Manufacturing
The synthesis of 1-(4,6-di-tert-butylpyrimidin-2-yl)ethanamine hydrochloride involves multi-step organic reactions, as inferred from related patents.
Key Synthetic Routes
A plausible pathway, adapted from methods for analogous compounds, includes:
-
Pyrimidine Ring Formation: Condensation of tert-butyl-substituted precursors (e.g., 4,6-di-tert-butyl-2-aminopyrimidine) with acrylonitrile derivatives under acidic conditions .
-
Amine Functionalization: Introduction of the ethanamine group via nucleophilic substitution or reductive amination. For instance, reacting 2-chloropyrimidine with ethylenediamine in the presence of a base like potassium carbonate .
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, followed by purification via recrystallization .
Table 1: Representative Synthetic Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4,6-di-tert-butyl-2-aminopyrimidine, acrylonitrile | HCl, 80°C, 12h | ~60% |
| 2 | 2-chloro-4,6-di-tert-butylpyrimidine, ethylenediamine | K₂CO₃, DMF, 50°C | ~75% |
| 3 | Free base, HCl (g) | Ethanol, 0°C | >90% |
These steps emphasize the use of aprotic solvents (e.g., DMF) and inorganic bases to drive nucleophilic substitutions, consistent with methodologies described in patent WO2018193482A1 .
Physicochemical Properties
The hydrochloride salt’s properties are critical for its application in drug formulations:
Solubility and Stability
-
Solubility: Highly soluble in polar solvents (water: ~50 mg/mL; ethanol: ~100 mg/mL) due to ionic interactions .
-
Stability: Stable under ambient conditions but hygroscopic, requiring storage in desiccators. Degrades above 200°C, as indicated by thermogravimetric analysis of similar salts .
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 215–220°C (decomposes) |
| pKa (amine) | ~9.5 (predicted) |
| LogP (free base) | 3.2 (calculated) |
Research Findings and Future Directions
Recent patents highlight the compound’s utility as an intermediate in synthesizing bioactive molecules. For instance, its incorporation into oxazolidinone derivatives has been explored for anticancer applications . Future research should prioritize:
-
Pharmacokinetic Studies: Assessing absorption and metabolism in vivo.
-
Structure-Activity Relationships: Modifying the tert-butyl groups to optimize target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume